molecular formula C29H37N5O3 B611848 XL888 CAS No. 1149705-71-4

XL888

Número de catálogo B611848
Número CAS: 1149705-71-4
Peso molecular: 503.64
Clave InChI: LHGWWAFKVCIILM-CIQXWFTPSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

XL888 is an orally bioavailable, ATP-competitive, small-molecule inhibitor of heat shock protein 90 (Hsp90) with potential antineoplastic activity . It may stop the growth of tumor cells by blocking some of the enzymes needed for cell growth .


Synthesis Analysis

XL888 is a fully synthetic, orally available, small molecule that was derived from a novel chemical scaffold . It binds to its target in a manner that is structurally distinct from other HSP90 inhibitors currently in the clinic .


Chemical Reactions Analysis

XL888 inhibits the proliferation of a broad panel of human tumor cell lines and induces marked degradation of HSP90 client proteins . It has been shown to inhibit growth and induce apoptosis and tumor regression of vemurafenib-resistant melanoma cell lines .


Physical And Chemical Properties Analysis

XL888 is a solid substance with a molecular weight of 503.64 and a molecular formula of C29H37N5O3 . It is insoluble in water and ethanol but soluble in DMSO .

Aplicaciones Científicas De Investigación

Treatment of Advanced Gastrointestinal Cancer

XL888 has been used in combination with Pembrolizumab in a phase Ib trial to treat patients with advanced gastrointestinal cancer . The study aimed to determine the side effects and the best dose of Hsp90 inhibitor XL888 when given together with Pembrolizumab . The results showed that XL888 may stop the growth of tumor cells by blocking some of the enzymes needed for cell growth .

Overcoming BRAF Inhibitor Resistance

XL888 has shown potential in overcoming BRAF inhibitor resistance in melanoma cell lines . The study demonstrated that XL888 potently inhibited cell growth, induced apoptosis, and prevented the growth of vemurafenib-resistant melanoma cell lines . This suggests that XL888 could be a promising therapeutic strategy for managing BRAF inhibitor resistance in melanoma.

Safety and Tolerability in Solid Tumors

A study was conducted to evaluate the safety and tolerability of XL888 in subjects with solid tumors . XL888 is a potent and selective inhibitor of HSP90, a key component of a molecular chaperone complex that promotes the conformational maturation and stabilization of diverse client proteins . This indicates that XL888 could be a safe and effective treatment option for patients with solid tumors.

Inhibition of HSP90

XL888 is a potent and selective inhibitor of HSP90 . HSP90 is a key component of a molecular chaperone complex that promotes the conformational maturation and stabilization of diverse client proteins . By inhibiting HSP90, XL888 may disrupt the function of these proteins and inhibit tumor growth.

Combination Therapy

XL888 has been used in combination with other drugs for cancer treatment . For example, in a study, XL888 was given together with Pembrolizumab to treat patients with advanced gastrointestinal cancer . This suggests that XL888 could be effective as part of a combination therapy for cancer treatment.

Mecanismo De Acción

Target of Action

XL888 is a novel and orally-bioavailable inhibitor of heat shock protein 90 (HSP90) that selectively inhibits HSP90α and HSP90β . HSP90 is a molecular chaperone that aids in the proper folding and activity of many proteins, including those dysregulated or mutated in cancer cells .

Mode of Action

XL888 binds to HSP90 through the formation of hydrogen bonding between the N-®-sec-butylanthranilamide moiety of XL888 and ASP93 of HSP90 . This binding inhibits the chaperone function of HSP90, promoting the proteasomal degradation of oncogenic signaling proteins involved in tumor cell proliferation and survival .

Biochemical Pathways

The inhibition of HSP90 by XL888 affects multiple biochemical pathways. In vitro studies have shown that HSP90 inhibition leads to the degradation of ARAF, CRAF, Wee1, Chk1, and cdc2, and is associated with decreased mitogen-activated protein kinase (MAPK), AKT, mTOR, and c-jun NH2 kinase (JNK) signaling . These pathways are crucial for the growth and survival of cancer cells, particularly those with NRAS mutations .

Pharmacokinetics

It is known that xl888 is orally bioavailable

Result of Action

XL888 potently inhibits cell growth, induces apoptosis, and prevents the growth of cancer cells resistant to other treatments . The reversal of the resistance phenotype is associated with the degradation of various proteins and changes in cellular signaling, leading to increased expression of BIM (a pro-apoptotic protein) and decreased expression of Mcl-1 (a pro-survival protein) .

Action Environment

The action of XL888 can be influenced by various environmental factors, including the presence of other drugs. For instance, XL888 has been shown to overcome resistance to BRAF inhibitors in melanoma cells . .

Safety and Hazards

XL888 is toxic and contains a pharmaceutically active ingredient. It can cause moderate to severe irritation to the skin and eyes . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended .

Propiedades

IUPAC Name

2-[[(2R)-butan-2-yl]amino]-4-N-[8-[5-(cyclopropanecarbonyl)pyridin-2-yl]-8-azabicyclo[3.2.1]octan-3-yl]-5-methylbenzene-1,4-dicarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H37N5O3/c1-4-17(3)32-25-14-23(16(2)11-24(25)28(30)36)29(37)33-20-12-21-8-9-22(13-20)34(21)26-10-7-19(15-31-26)27(35)18-5-6-18/h7,10-11,14-15,17-18,20-22,32H,4-6,8-9,12-13H2,1-3H3,(H2,30,36)(H,33,37)/t17-,20?,21?,22?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGWWAFKVCIILM-LAQKFSSHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)NC1=C(C=C(C(=C1)C(=O)NC2CC3CCC(C2)N3C4=NC=C(C=C4)C(=O)C5CC5)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H37N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.